molecular formula C6H8S2 B14431555 2-Ethenylidene-1,3-dithiane CAS No. 80593-72-2

2-Ethenylidene-1,3-dithiane

Cat. No.: B14431555
CAS No.: 80593-72-2
M. Wt: 144.3 g/mol
InChI Key: CPGTYOGWDLLPOW-UHFFFAOYSA-N
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Description

2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Substituted dithianes

Scientific Research Applications

2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:

Chemistry:

Biology and Medicine:

    Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.

Industry:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .

Properties

80593-72-2

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

InChI

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2

InChI Key

CPGTYOGWDLLPOW-UHFFFAOYSA-N

Canonical SMILES

C=C=C1SCCCS1

Origin of Product

United States

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